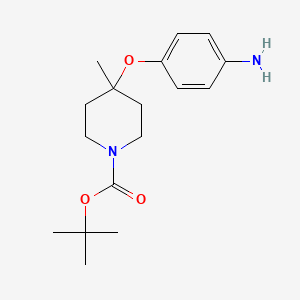
tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate is a synthetic organic compound with a complex structure It features a tert-butyl group, an aminophenoxy group, and a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminophenoxy Group: This step involves a nucleophilic substitution reaction where an aminophenol derivative reacts with the piperidine ring.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Final Coupling and Protection: The final step involves coupling the intermediate with a carboxylate group and protecting the amine functionality to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-hydroxyphenoxy)-4-methylpiperidine-1-carboxylate: Similar structure but with a hydroxy group instead of an amino group.
tert-Butyl 4-(4-nitrophenoxy)-4-methylpiperidine-1-carboxylate: Contains a nitro group, leading to different reactivity and applications.
tert-Butyl 4-(4-methoxyphenoxy)-4-methylpiperidine-1-carboxylate:
Uniqueness
tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate is unique due to the presence of the aminophenoxy group, which imparts specific reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for designing molecules with targeted biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(4,10-12-19)21-14-7-5-13(18)6-8-14/h5-8H,9-12,18H2,1-4H3 |
InChI Key |
OWUFOWLGYCTUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



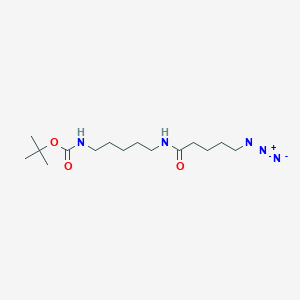
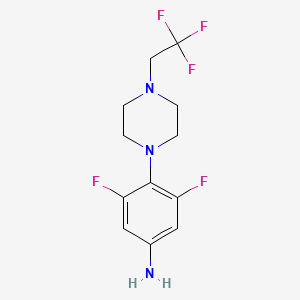
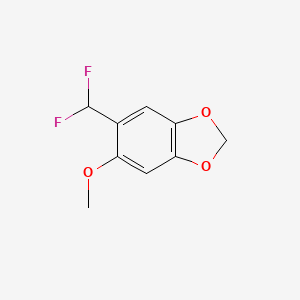

![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)


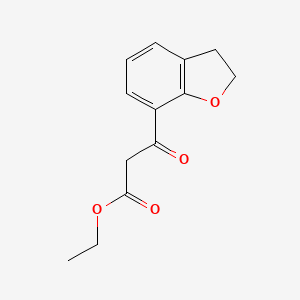
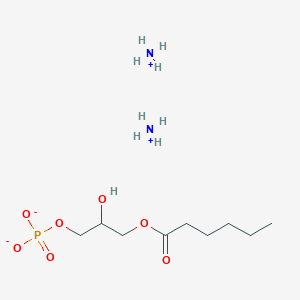



![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)
